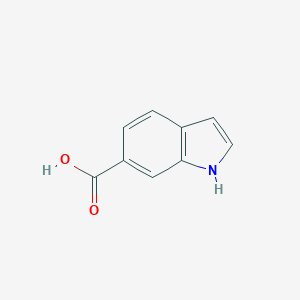
1-(3-Propanoyl-2H-imidazol-1-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Propanoyl-2H-imidazol-1-YL)propan-1-one is a heterocyclic compound with the molecular formula C9H14N2O2. It belongs to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is characterized by its unique structure, which includes a dihydro-imidazole ring substituted with propionyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dipropionyl-2,3-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole ring from acetophenones and benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide .
Industrial Production Methods
Industrial production of 1,3-dipropionyl-2,3-dihydro-1H-imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Propanoyl-2H-imidazol-1-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The propionyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups .
Scientific Research Applications
1-(3-Propanoyl-2H-imidazol-1-YL)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 1,3-dipropionyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,3-dihydro-1H-imidazole: Similar in structure but with methyl groups instead of propionyl groups.
1,3-Diphenyl-2,3-dihydro-1H-imidazole: Contains phenyl groups, leading to different chemical properties and applications.
1,3-Dialkyl-2,3-dihydro-1H-imidazole: General class of compounds with various alkyl groups.
Uniqueness
1-(3-Propanoyl-2H-imidazol-1-YL)propan-1-one is unique due to its specific propionyl substitutions, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications, particularly in the synthesis of novel materials and therapeutic agents .
Properties
CAS No. |
132164-93-3 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(3-propanoyl-2H-imidazol-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)10-5-6-11(7-10)9(13)4-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
DERDZHLLYBUZLY-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CN(C=C1)C(=O)CC |
Canonical SMILES |
CCC(=O)N1CN(C=C1)C(=O)CC |
Synonyms |
1H-Imidazole, 2,3-dihydro-1,3-bis(1-oxopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)




![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)



